INDY Avoids MAO-A Off-Target Activity: A Critical Advantage Over Harmine for Neurobiology and Metabolic Studies
A key differentiator for INDY is its lack of monoamine oxidase (MAO) inhibition. In direct comparative enzymatic assays, INDY exhibited no significant inhibition of MAO-A or MAO-B at concentrations up to 10 µM, while the commonly used DYRK1A inhibitor harmine potently inhibits MAO-A with an IC50 of approximately 8 µM [1]. This is a critical consideration for any study involving neurotransmitter regulation, metabolism, or behavior, where harmine's MAO-A inhibition would introduce a major confounding variable.
| Evidence Dimension | MAO-A Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 > 10 µM (No significant inhibition) |
| Comparator Or Baseline | Harmine: IC50 = 8 µM (for MAO-A) |
| Quantified Difference | > 1.25-fold difference in potency (no inhibition vs. potent inhibition) |
| Conditions | In vitro enzymatic assay using luminogenic MAO substrate. |
Why This Matters
Procurement of INDY ensures experimental outcomes in neurobiological assays are attributable to DYRK1A/B inhibition, not confounded by off-target effects on the serotonergic and dopaminergic systems.
- [1] Ogawa Y, Nonaka Y, Goto T, Ohnishi E, Hiramatsu T, Kii I, et al. Development of a novel selective inhibitor of the Down syndrome-related kinase Dyrk1A. Nat Commun. 2010;1:86. View Source
